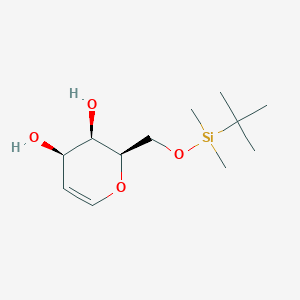

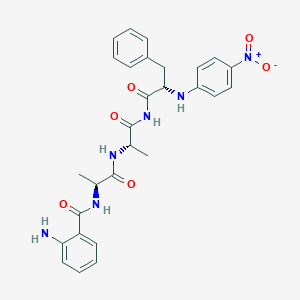

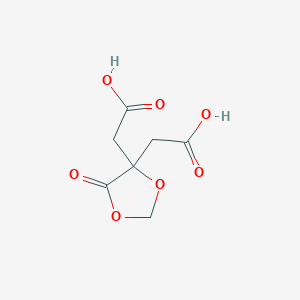

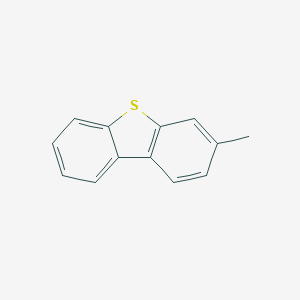

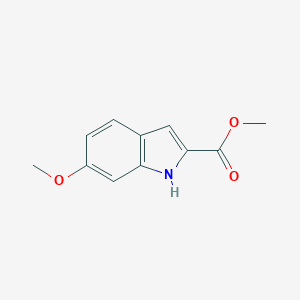

methyl 6-methoxy-1H-indole-2-carboxylate

Overview

Description

"Methyl 6-methoxy-1H-indole-2-carboxylate" belongs to a class of compounds that are rich in biological activity and are of significant interest in organic and medicinal chemistry. These compounds are known for their potential as precursors to biologically active molecules, with various synthesis methods developed for their preparation.

Synthesis Analysis

The synthesis of related methyl indole carboxylates involves esterification of commercially available methoxyindole carboxylic acids. These synthetic pathways are crucial for developing biologically active molecules, offering a foundation for novel drug discovery and development processes (Almutairi et al., 2017).

Molecular Structure Analysis

Spectroscopic methods such as FT-IR, FT-Raman, UV, 1H, and 13C NMR profiling have been employed to characterize the molecular structure of similar methyl indole carboxylates. Computational studies, including DFT methods and natural bond orbital (NBO) analysis, offer insights into the bonding, anti-bonding structures, and the reactivity of these molecules. These analyses are pivotal for understanding the electronic nature and potential reactivity pathways of these compounds (Almutairi et al., 2017).

Chemical Reactions and Properties

Methyl indole carboxylates participate in various chemical reactions, including nucleophilic substitution and bromination, leading to the formation of trisubstituted indoles and other derivatives. These reactions are essential for the functionalization and further modification of the indole core, allowing the synthesis of compounds with targeted biological activities (Yamada et al., 2009).

Physical Properties Analysis

The physical properties, including melting points, solubilities, and crystal structures of similar methyl indole derivatives, have been studied using X-ray crystallography and other techniques. These properties are influenced by the planarity of the molecule and the types of intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice (Furuya et al., 2018).

Chemical Properties Analysis

The chemical properties of methyl indole carboxylates, including their reactivity in oxidative heterocyclization, heteroatom incorporation, and condensation reactions, have been explored. These studies provide valuable information on the versatility of these compounds in synthesizing a wide range of heterocyclic derivatives with potential biological activities (Velikorodov et al., 2016).

Scientific Research Applications

Cancer Treatment Delivery Systems : Nanoliposomes containing methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate have shown potential as a safe and effective delivery system for antitumoral compounds in cancer treatment (Abreu et al., 2011).

Antitubercular Agent : Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate demonstrates promising potential as an antitubercular agent, owing to its unique crystal and molecular structures (Richter et al., 2023).

Precursor to Biologically Active Molecules : MMIC is considered a potential precursor to biologically active molecules due to its electronic nature, reactivity, and non-linear optical properties (Almutairi et al., 2017).

Antioxidant and Cytotoxicity Properties : 6-Methoxytetrahydro-β-carbolines, a related compound, exhibit moderate antioxidant properties and mild cytotoxicity, offering safer alternatives to conventional treatments (Goh et al., 2015).

Synthesis of Pharmacologically Active Indoles : MMIC has been utilized in the synthesis of indoles with potential anti-inflammatory, ulcerogenic, and antispasmodic properties (Hishmat et al., 1999).

Antiproliferative Activity in Cancer Research : Novel indole-2-carboxylate derivatives, including those based on MMIC, have shown more potent antiproliferative activity than reference drugs, making them promising anticancer lead compounds (Ji et al., 2014).

Synthesis of Indole-Benzimidazole Derivatives : MMIC derivatives have been synthesized for applications in combining indole-3-carboxylic acid with substituted o-phenylenediamines, contributing to pharmaceutical research (Wang et al., 2016).

Bioreductive Anticancer Agents : Cyclopropamitosenes, related to MMIC structures, have demonstrated high cytotoxicity towards mammalian cells, indicating potential as bioreductive anticancer agents (Cotterill et al., 1994).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 6-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, playing a crucial role in cell biology . They are used in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

This compound is involved in the production of dyes by Escherichia coli expressing specific enzymes . These enzymes, naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO), are part of the biochemical pathways that transform the compound into a dye .

Result of Action

The result of the action of this compound is primarily the production of dyes in Escherichia coli . Additionally, some indole derivatives have demonstrated various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of dyes by Escherichia coli may be affected by the presence of specific enzymes and the conditions of the microbial environment .

properties

IUPAC Name |

methyl 6-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-4-3-7-5-10(11(13)15-2)12-9(7)6-8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUUCOLVBDQWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350812 | |

| Record name | methyl 6-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98081-83-5 | |

| Record name | methyl 6-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-6-methoxy-2-indolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.